molecular formula C13H20N6O5 B15140803 8-(N,N-Dimethylaminomethyl)guanosine

8-(N,N-Dimethylaminomethyl)guanosine

Cat. No.: B15140803
M. Wt: 340.34 g/mol
InChI Key: OPNOQZKPMMBUKO-XGCYWRKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(N,N-Dimethylaminomethyl)guanosine is a guanosine analogue, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has garnered interest due to its immunostimulatory activity and its ability to induce type I interferons, producing antiviral effects .

Preparation Methods

The synthesis of 8-(N,N-Dimethylaminomethyl)guanosine typically involves the modification of guanosine at the 8-position. One common method includes the reaction of guanosine with formaldehyde and dimethylamine under specific conditions to introduce the N,N-dimethylaminomethyl group at the 8-position. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-(N,N-Dimethylaminomethyl)guanosine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.

    Reduction: Reduction reactions can modify the functional groups attached to the guanosine core.

    Substitution: The N,N-dimethylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(N,N-Dimethylaminomethyl)guanosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(N,N-Dimethylaminomethyl)guanosine involves the activation of Toll-like receptor 7 (TLR7). This activation leads to the induction of type I interferons, which are crucial for antiviral responses. The compound’s immunostimulatory activity is dependent on this pathway, making it a potent agent in modulating immune responses .

Comparison with Similar Compounds

8-(N,N-Dimethylaminomethyl)guanosine is unique due to its specific modification at the 8-position with an N,N-dimethylaminomethyl group. Similar compounds include other guanosine analogs such as:

  • 8-methylguanosine
  • 8-ethylguanosine
  • 8-aminoguanosine

These analogs also exhibit various biological activities, but the specific modification in this compound provides distinct immunostimulatory and antiviral properties .

Properties

Molecular Formula

C13H20N6O5

Molecular Weight

340.34 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(dimethylamino)methyl]-1H-purin-6-one

InChI

InChI=1S/C13H20N6O5/c1-18(2)3-6-15-7-10(16-13(14)17-11(7)23)19(6)12-9(22)8(21)5(4-20)24-12/h5,8-9,12,20-22H,3-4H2,1-2H3,(H3,14,16,17,23)/t5?,8-,9-,12-/m1/s1

InChI Key

OPNOQZKPMMBUKO-XGCYWRKESA-N

Isomeric SMILES

CN(C)CC1=NC2=C(N1[C@H]3[C@@H]([C@@H](C(O3)CO)O)O)N=C(NC2=O)N

Canonical SMILES

CN(C)CC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Origin of Product

United States

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